molecular formula C8H9NO2S B14311878 2-(Phenylsulfanyl)ethyl nitrite CAS No. 112752-00-8

2-(Phenylsulfanyl)ethyl nitrite

Cat. No.: B14311878
CAS No.: 112752-00-8
M. Wt: 183.23 g/mol
InChI Key: KPBDQIBYMINZIF-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)ethyl nitrite is a chemical compound with the molecular formula C10H11NO4S . It features a nitrite ester functional group linked to a phenylsulfanyl moiety, a structure that suggests potential as a dual-function reagent in exploratory organic synthesis and chemical biology. While specific published studies on this exact compound are limited, its structure indicates significant research potential. The molecule may serve as a novel nitric oxide (NO) donor, analogous to other alkyl nitrites . The presence of the sulfur-based phenylsulfanyl group could allow for simultaneous S-nitrosothiol formation or other redox interactions, making it a candidate for studying nitrosative stress and redox signaling pathways in biochemical models . In synthetic chemistry, this compound could be investigated as a versatile starting material. The nitrite group can participate in reactions to introduce nitroso or oxime functionalities, while the sulfur atom offers a handle for further metal-catalyzed cross-couplings or oxidation reactions, enabling the construction of more complex sulfur- and nitrogen-containing architectures . Researchers are encouraged to explore its unique reactivity profile. The mechanism of action for its potential applications is hypothesized to involve the thermal or photochemical decomposition of the nitrite ester bond, releasing nitric oxide or a nitrosating agent, while the thioether component modulates solubility and provides a secondary reactive site.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112752-00-8

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-phenylsulfanylethyl nitrite

InChI

InChI=1S/C8H9NO2S/c10-9-11-6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

KPBDQIBYMINZIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCON=O

Origin of Product

United States

Synthetic Methodologies for 2 Phenylsulfanyl Ethyl Nitrite and Analogous Structures

Direct Esterification Approaches from 2-(Phenylsulfanyl)ethanol

The most straightforward route to 2-(Phenylsulfanyl)ethyl nitrite (B80452) involves the direct nitrosation of its parent alcohol, 2-(Phenylsulfanyl)ethanol. This transformation, which forms the ester bond between the alcohol's oxygen and the nitroso group, can be achieved using several classical and modern reagents.

Nitrosation with Nitrous Acid Precursors (e.g., Sodium Nitrite/Acid)

A well-established and cost-effective method for synthesizing alkyl nitrites is the reaction of an alcohol with nitrous acid (HONO). wikipedia.org Since nitrous acid is unstable, it is typically generated in situ by the acidification of a stable inorganic nitrite salt, most commonly sodium nitrite (NaNO₂). google.comwikipedia.org The general reaction involves treating the alcohol with a solution of sodium nitrite in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wikipedia.orggoogle.comsciencemadness.org

Table 1: General Conditions for Alkyl Nitrite Synthesis using Sodium Nitrite and Acid

Alcohol SubstrateNitrite SourceAcidTypical ConditionsReference
Ethanol (B145695) (90%)Sodium Nitrite (NaNO₂)Sulfuric Acid (H₂SO₄)Aqueous solution, cooled to 0 °C, dropwise addition of NaNO₂ solution sciencemadness.orgprepchem.com
n-ButanolSodium Nitrite (NaNO₂)Hydrochloric Acid (HCl)Continuous addition to aqueous medium google.com
Isoamyl AlcoholSodium Nitrite (NaNO₂)Hydrochloric Acid (HCl)Continuous addition to aqueous medium google.com

Utilization of Nitrosyl Halides or Nitrosonium Salts

More reactive nitrosating agents can also be employed for the esterification of alcohols. Nitrosyl halides, such as nitrosyl chloride (NOCl), and nitrosonium salts, like nitrosonium tetrafluoroborate (B81430) (NOBF₄), are powerful electrophiles capable of converting alcohols to their corresponding nitrites under mild conditions. google.comdatapdf.comnih.gov

The reaction with nitrosyl chloride involves treating the alcohol, in this case, 2-(Phenylsulfanyl)ethanol, with NOCl, often in an organic solvent. google.comorgchemres.org This method can be particularly effective but requires handling the corrosive and toxic nitrosyl chloride gas. Nitrosyl halides can also be generated in situ. For instance, the reaction between an alkyl nitrite and a titanium tetrahalide produces titanium tetraalkoxides and the corresponding nitrosyl halide, which can then be used for diazotization reactions. datapdf.com

Nitrosonium salts, such as NOBF₄, are also highly efficient for the N-nitrosation of various functional groups and can be used in organic solvents. nih.gov Their high reactivity allows for the rapid conversion of alcohols to nitrites, often with high yields.

Table 2: Electrophilic Reagents for Alcohol Nitrosation

ReagentFormulaTypical ApplicationReference
Nitrosyl ChlorideNOClReaction with aliphatic alcohols; in situ generation from metal halides and alkyl nitrites. google.comdatapdf.com
Nitrosyl BromideNOBrIn situ generation from titanium tetrabromide and alkyl nitrites. datapdf.com
Nitrosonium TetrafluoroborateNOBF₄Efficient nitrosating agent in organic solvents for amines, ureas, and sulfonamides. nih.gov

Convergent Syntheses Incorporating Both Nitrite and Phenylsulfanyl Moieties

Convergent synthesis offers an alternative strategy where the molecular backbone is assembled from smaller, pre-functionalized fragments. This approach can be advantageous when the starting materials are more readily available or when it allows for greater control over the introduction of functional groups.

Introduction of Nitrite to Pre-formed Phenylsulfanyl Scaffolds

This approach involves synthesizing a molecule containing the 2-(Phenylsulfanyl)ethyl framework first, followed by the introduction of the nitrite group. A common method for creating a nitrite from an alkyl group is through the reaction of an alkyl halide with a metal nitrite salt, a variant of the Kornblum reaction. wiley-vch.de

In this synthetic route, a precursor such as 2-(Phenylsulfanyl)ethyl chloride or bromide would be reacted with a nitrite salt like sodium nitrite (NaNO₂) or silver nitrite (AgNO₂). wiley-vch.de A significant challenge in this reaction is the ambident nature of the nitrite anion, which can attack with either its oxygen or nitrogen atom. wiley-vch.de This leads to the competitive formation of the desired alkyl nitrite (O-alkylation) and the isomeric nitroalkane (N-alkylation). wiley-vch.de The choice of solvent and counter-ion can influence the ratio of these two products. For example, using silver nitrite in a non-polar solvent like diethyl ether tends to favor the formation of the nitroalkane. wiley-vch.de

Another powerful technique is nitrosyl exchange, where a more readily available alkyl nitrite, such as tert-butyl nitrite, serves as the nitroso group donor. sci-hub.se The reaction involves treating an alcohol—in this case, the pre-formed 2-(Phenylsulfanyl)ethanol—with an excess of tert-butyl nitrite. This equilibrium-based reaction can be driven to completion by using a large excess of the transfer reagent and is particularly useful for synthesizing a wide range of alkyl nitrites and thionitrites in high yield. sci-hub.se

Construction of Phenylsulfanyl Frameworks onto Nitrite-Functionalized Intermediates

A conceptually opposite convergent approach involves starting with a molecule that already contains the ethyl nitrite moiety and then introducing the phenylsulfanyl group. This would typically be accomplished through a nucleophilic substitution reaction.

For this strategy, a suitable substrate would be a 2-haloethyl nitrite, such as 2-chloroethyl nitrite. This intermediate could then be reacted with a sulfur-based nucleophile like sodium thiophenolate (PhSNa), which is readily prepared from thiophenol and a base. The thiophenolate anion would displace the halide via an Sₙ2 reaction to form the desired carbon-sulfur bond, yielding 2-(Phenylsulfanyl)ethyl nitrite.

This method's feasibility would depend on the stability of the 2-haloethyl nitrite substrate under the reaction conditions and the potential for competing side reactions, such as elimination or reaction at the nitrite ester functionality.

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

Modern synthetic chemistry has focused on developing methods that are not only high-yielding and selective but also more environmentally benign. wiley-vch.denumberanalytics.com Several advanced techniques can be applied to the synthesis of this compound.

One major improvement over traditional batch operations for the synthesis of alkyl nitrites from alcohols and inorganic nitrites is the development of continuous processes. google.com By continuously adding the alcohol, nitrite salt, and acid to a reactor and simultaneously removing the product, it is possible to achieve high productivity and minimize the degradation of the product due to long residence times in the acidic reaction medium. google.com

The use of alternative reaction media has also been explored to improve reaction efficiency and environmental friendliness. For the related synthesis of nitroalkanes from alkyl halides, polyethylene (B3416737) glycol (PEG 400) has been used as a green reaction medium with sodium nitrite, allowing for the chemoselective formation of the product under mild conditions. wiley-vch.de Similar principles could be applied to favor the formation of the nitrite ester.

Furthermore, alkyl nitrites themselves, such as tert-butyl nitrite or isoamyl nitrite, have become valuable reagents for a wide range of transformations, including their use as NO sources for diazotization and nitration under mild, acid-free conditions. researchgate.netresearchgate.neteurekaselect.comorganic-chemistry.org These reagents can be used to generate other functional groups, highlighting the versatility of the nitrite moiety in modern organic synthesis. organic-chemistry.org Advanced nitration techniques, while focused on C-NO₂ bond formation, have spurred the development of novel reagents and conditions that offer improved selectivity and milder reaction environments, principles which can inform the synthesis of nitrite esters as well. orgchemres.orgnumberanalytics.comorgchemres.org

Table 3: Comparison of Synthetic Approaches

MethodStarting MaterialsKey Features & AdvantagesPotential ChallengesReference
Direct Esterification (NaNO₂/Acid)2-(Phenylsulfanyl)ethanol, NaNO₂, AcidCost-effective, uses common reagents.Requires careful temperature control; product instability in acid. wikipedia.orggoogle.com
Direct Esterification (Nitrosyl Halides)2-(Phenylsulfanyl)ethanol, NOClHigh reactivity, mild conditions.Toxicity and handling of reagents. google.comdatapdf.com
Convergent (Halide + Nitrite Salt)2-(Phenylsulfanyl)ethyl halide, Metal NitriteBuilds complexity from simpler parts.Formation of nitroalkane byproduct. wiley-vch.de
Convergent (Nitrosyl Exchange)2-(Phenylsulfanyl)ethanol, t-Butyl NitriteHigh yield, mild conditions, versatile.Requires excess transfer reagent. sci-hub.se
Advanced (Continuous Flow)2-(Phenylsulfanyl)ethanol, NaNO₂, AcidHigh productivity, improved safety and purity.Requires specialized equipment. google.com

Continuous Flow Methodologies for Unstable Nitrosating Agents

Continuous flow chemistry has emerged as a superior alternative to conventional batch processing for reactions involving unstable reagents and highly exothermic conditions, both of which are characteristic of organic nitrite synthesis. The high surface-area-to-volume ratio of microreactors or tubular reactors allows for exceptional heat transfer, mitigating the risks of thermal runaways and decomposition of sensitive compounds. iitb.ac.in This enhanced safety and control make flow chemistry particularly suitable for handling unstable nitrosating agents like nitrous acid. acs.org

Nitrous acid (HNO₂) is a common nitrosating agent but is highly unstable and is typically generated in situ from a salt, such as sodium nitrite (NaNO₂), and a strong acid. acs.orgschenautomacao.com.br This in situ generation can be dangerously exothermic in large-scale batch reactors. acs.org Flow chemistry elegantly solves this issue by continuously mixing small volumes of the reagents, allowing the heat to dissipate rapidly and maintaining a precise reaction temperature. iitb.ac.in This approach not only enhances safety but also significantly improves yield and productivity by minimizing the decomposition of both the nitrosating agent and the product. acs.org

A notable example is the synthesis of tert-butyl nitrite (TBN), a widely used reagent, which demonstrates the power of flow chemistry. acs.orgschenautomacao.com.br In a continuous flow setup, solutions of tert-butanol (B103910) and acidified sodium nitrite are pumped into a T-mixer and then through a temperature-controlled reactor coil. This method achieves high yields (e.g., 95%) with residence times as short as one minute, a dramatic improvement over batch processes that can take several hours. acs.orgacs.org The space-time yield in flow systems is significantly higher, highlighting the efficiency and scalability of the methodology. acs.org Similar principles have been applied to the synthesis of other organic nitrates and nitrites, such as isooctyl nitrate (B79036), using nitrating acid in microreactors, achieving near-quantitative conversion and yield with residence times of mere seconds. iitb.ac.ingoogle.com

The advantages of continuous flow synthesis for analogous structures are summarized in the table below, comparing key parameters to traditional batch methods.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Analogous Nitrite/Nitrate Esters

Parameter Batch Process Continuous Flow Process Reference
Reaction Time 12 - 24 hours 1 - 9 minutes acs.org, energetic-materials.org.cn
Safety High risk of runaway reactions due to poor heat dissipation Significantly enhanced safety, minimal risk of decomposition iitb.ac.in
Yield Variable, often lower due to decomposition >90% acs.org, iitb.ac.in
Space-Time Yield Low >18 g/h/mL iitb.ac.in
Process Control Difficult to control temperature and mixing Precise control over temperature, mixing, and residence time iitb.ac.in

This approach could be directly adapted for the synthesis of this compound from 2-(Phenylsulfanyl)ethanol, offering a safer, more efficient, and scalable production route.

Electrochemical Synthesis and Radical Generation

Electrochemical methods offer a green and highly controllable platform for synthesizing organic compounds, including structures analogous to this compound. bohrium.com These techniques can generate reactive species under mild, ambient conditions, often avoiding the need for harsh chemical oxidants or reagents. bohrium.comresearchgate.net For nitrite synthesis, electrochemistry provides an innovative way to generate nitrosating agents directly from stable precursors like sodium nitrite.

A key strategy involves the anodic oxidation of the nitrite ion (NO₂⁻). researchgate.net In this process, a one-electron oxidation of the nitrite ion generates a nitrogen dioxide radical (NO₂•). This radical species can then dimerize to form dinitrogen tetroxide (N₂O₄), which is an effective nitrosating agent for alcohols (to form nitrites) and secondary amines (to form N-nitrosamines). researchgate.net This electrochemical approach is particularly powerful when integrated into a continuous flow system. Flow electrochemistry combines the benefits of precise reaction control with the clean generation of reagents, eliminating the need for additional electrolytes or harsh acids. researchgate.net

Research has demonstrated the successful N-nitrosation of a wide array of secondary amines using an undivided flow electrochemical reactor with sodium nitrite as the nitrite source. researchgate.net The process is mild, efficient, and avoids toxic chemicals, achieving yields as high as 99%. This serves as a strong proof-of-concept for the analogous O-nitrosation of alcohols to form alkyl nitrites. The proposed mechanism involves the initial oxidation of nitrite ions at the anode to generate the NO₂• radical, which leads to the formation of the N₂O₄ nitrosating agent.

The generation of nitrogen-centered radicals is a cornerstone of this synthetic approach. bohrium.comresearchgate.net The electrochemical generation of radicals like NO₂• provides a pathway for reactions that might be difficult to achieve through traditional methods. bohrium.com This method allows for the direct synthesis of nitrite and nitrate from ammonia (B1221849) and oxygen by generating reactive oxygen species (ROS) that subsequently oxidize the nitrogen source. nih.govacs.org Furthermore, the electrochemical reduction of nitrite can be catalyzed to produce nitric oxide (NO), another important nitrogen-based radical. nih.govnih.gov

The potential of this method for synthesizing a variety of compounds is illustrated by its application to different amine substrates, as shown in the table below.

Table 2: Electrochemical N-Nitrosation of Secondary Amines in a Flow Reactor

Substrate (Secondary Amine) Product (N-Nitrosamine) Yield (%) Reference
N-Methylbenzylamine N-Nitroso-N-methylbenzylamine 98 researchgate.net
Dibenzylamine N-Nitrosodibenzylamine 99 researchgate.net
Piperidine N-Nitrosopiperidine 97 researchgate.net
Morpholine N-Nitrosomorpholine 99 researchgate.net
Di-n-propylamine N-Nitrosodi-n-propylamine 90 researchgate.net

By substituting the secondary amine with an alcohol like 2-(Phenylsulfanyl)ethanol, this electrochemical flow methodology could be readily adapted to produce this compound in a clean, efficient, and controlled manner.

Reactivity Profiles and Mechanistic Pathways of 2 Phenylsulfanyl Ethyl Nitrite

Nitrosating Reactivity and Nitric Oxide Releasing Properties

2-(Phenylsulfanyl)ethyl nitrite (B80452), like other alkyl nitrites, serves as a source of the nitrosonium ion (NO⁺) or its carriers, which are key electrophilic species in nitrosation reactions. nih.govlibretexts.org It can also release nitric oxide (NO), a molecule with significant biological and chemical reactivity. nih.govnih.gov

N-Nitrosation Reactions with Amines and Related Nitrogen Substrates

The reaction of 2-(Phenylsulfanyl)ethyl nitrite with primary and secondary amines leads to the formation of N-nitrosamines. libretexts.org This transformation is a cornerstone of its chemical profile. The general mechanism for the N-nitrosation of a secondary amine involves the electrophilic attack of the nitrosating agent, derived from the alkyl nitrite, on the lone pair of electrons of the amine nitrogen. nih.gov

For secondary amines, the reaction proceeds directly to form the corresponding N-nitrosamine. nih.gov Primary amines also undergo nitrosation to initially form an unstable N-nitroso compound, which can then decompose. nih.gov The reactivity of the amine substrate is a crucial factor, with secondary amines generally being more nucleophilic and reacting more readily than amides under milder conditions. nih.gov

Tertiary amines can also undergo nitrosation, although the mechanism is more complex and typically requires dealkylation prior to nitrosation. nih.gov

C-Nitrosation and Other Substrate-Specific Nitrosations

While N-nitrosation is common, this compound can also effect C-nitrosation on suitably activated carbon centers. Aromatic compounds with electron-donating groups, such as phenols and anilines, are susceptible to electrophilic attack on the aromatic ring, leading to the formation of C-nitroso compounds. researchgate.netnih.gov For instance, the nitrosation of tertiary aromatic amines is a well-established method for preparing para-nitroso-N,N-disubstituted anilines. nih.gov

The reaction with thiols, such as cysteine, is another important substrate-specific nitrosation. In aqueous solutions at appropriate pH, alkyl nitrites react with the thiolate anion (RS⁻) to form S-nitrosothiols (thionitrites). psu.edu This reaction is a direct electrophilic nitrosation at the sulfur atom. psu.edu

The table below summarizes the types of nitrosation reactions.

Nitrosation Type Substrate Class Product Class
N-NitrosationSecondary AminesN-Nitrosamines
N-NitrosationPrimary AminesUnstable N-Nitroso compounds
C-NitrosationActivated Aromatics (e.g., Phenols, Anilines)C-Nitroso Compounds
S-NitrosationThiols (e.g., Cysteine)S-Nitrosothiols

Factors Governing Nitrosation Efficiency and Selectivity (e.g., pH, Solvents)

Several factors significantly influence the efficiency and selectivity of nitrosation reactions involving alkyl nitrites.

pH: The pH of the reaction medium is a critical determinant. In acidic conditions, the formation of the active nitrosating agent, often nitrous acid (HNO₂) and subsequently the nitrosonium ion (NO⁺), is facilitated. nih.govlibretexts.org However, at very low pH, the amine substrate may be protonated, reducing its nucleophilicity and thus the reaction rate. nih.gov For C-nitrosation of phenols, the rate is often maximal around pH 3. researchgate.net In alkaline conditions, the reaction with thiols proceeds readily via the more nucleophilic thiolate anion. psu.edu

Solvents: The choice of solvent can impact the reaction rate and outcome. Polar protic and aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used for N-nitrosation reactions. nih.gov In some cases, increasing the organic component in a water-acetonitrile mixture can inhibit the nitrosation of phenolic compounds. researchgate.net Some N-nitrosation reactions can even be carried out under solvent-free conditions using reagents like tert-butyl nitrite. researchgate.net

Substrate Nucleophilicity: The inherent reactivity of the substrate is paramount. The nucleophilicity of the nitrogen or sulfur atom directly affects the rate of nitrosation. nih.gov Secondary amines are generally more reactive than amides. nih.gov

Radical Chemistry Initiated by this compound

Beyond its role as a nitrosating agent, this compound can initiate radical reactions, primarily through the homolytic cleavage of its O-N bond.

Photochemically Induced Homolytic O-N Bond Cleavage

Alkyl nitrites are known to undergo photochemically induced homolytic cleavage of the O-N bond. mdpi.comkoreascience.kr This process generates an alkoxy radical and a nitric oxide radical. mdpi.com This photochemical activation provides a pathway to generate reactive radical intermediates under mild conditions. acs.orgnih.gov

The general equation for this process is: R-O-N=O + hν → R-O• + •N=O

This reaction is a key step in processes like the Barton nitrite ester reaction, a classic example of using photolysis of a nitrite ester to generate an alkoxy radical for subsequent C-H functionalization. nih.gov

Hydrogen Atom Transfer (HAT) Processes and Alkoxy Radical Generation

Once generated, the alkoxy radical (R-O•) is a highly reactive species. A primary reaction pathway for alkoxy radicals is hydrogen atom transfer (HAT), where it abstracts a hydrogen atom from a suitable donor molecule. nih.govscripps.edu This process generates a new carbon-centered radical and an alcohol. nih.gov

R-O• + H-C → R-OH + •C

The generation of alkoxy radicals from precursors like alkyl nitrites is a valuable tool in synthetic organic chemistry. mdpi.comkoreascience.krrsc.org These radicals can participate in a variety of transformations, including intramolecular HAT reactions that can lead to the formation of new C-C or C-O bonds, enabling the synthesis of complex cyclic structures. nih.gov The efficiency of HAT is influenced by the bond dissociation energy of the C-H bond being targeted. rsc.org

The table below outlines the radical generation and subsequent reaction.

Process Description Key Intermediates/Products
Photochemical Cleavage Homolytic scission of the O-N bond upon light absorption.Alkoxy radical (R-O•), Nitric oxide (•NO)
Hydrogen Atom Transfer (HAT) Abstraction of a hydrogen atom by the alkoxy radical.New carbon-centered radical, Alcohol (R-OH)

Intermolecular Radical Additions (e.g., to Olefins, Alkynes)

The 2-(phenylsulfanyl)ethoxy radical, generated from this compound, can undergo intermolecular addition to unsaturated systems such as olefins and alkynes. This process is characteristic of alkoxy radicals and proceeds via a radical chain mechanism. The addition to an alkene, for instance, results in the formation of a new carbon-centered radical, which can then propagate the chain by abstracting a hydrogen atom or participating in further reactions.

The regioselectivity of this addition is dictated by the stability of the resulting radical intermediate. The attack of the alkoxy radical typically occurs at the less substituted carbon of the double or triple bond, leading to the more stable (e.g., secondary or tertiary) radical. The efficiency of these additions is influenced by the concentration of the reactants and the nature of the unsaturated substrate. Electron-deficient olefins are often more reactive towards addition by the nucleophilic 2-(phenylsulfanyl)ethoxy radical.

Alkene/Alkyne SubstrateProduct StructureTypical Yield (%)
Styrene2-(2-(Phenylsulfanyl)ethoxy)-1-phenylethane75
1-Octene1-(2-(Phenylsulfanyl)ethoxy)octan-2-ol68
Phenylacetylene(E)-1-Phenyl-2-(2-(phenylsulfanyl)ethoxy)ethene55

This table presents hypothetical data based on known reactivity patterns of analogous alkoxy radicals, as specific studies on this compound are not extensively documented.

Intramolecular Radical Cyclization Reactions and Cascade Sequences

A significant reaction pathway available to the 2-(phenylsulfanyl)ethoxy radical is intramolecular cyclization, particularly if an unsaturated moiety is present elsewhere in the molecule. These cyclization reactions are powerful tools for the construction of cyclic ethers and other heterocyclic systems. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations generally being favored.

For instance, if the this compound derivative contains a suitably positioned double bond, the initially formed alkoxy radical can attack this bond intramolecularly. This leads to a cyclic radical intermediate, which can then be trapped by a hydrogen atom donor or participate in subsequent cascade reactions, allowing for the rapid assembly of complex molecular architectures. The phenylsulfanyl group can influence the stereochemical outcome of these cyclizations due to its steric bulk. researchgate.net

Starting MaterialCyclization ModeProduct
2-(Phenylsulfanyl)pent-4-enyl nitrite5-exo-trig2-((Phenylsulfanyl)methyl)tetrahydrofuran
2-(Phenylsulfanyl)hex-5-enyl nitrite6-exo-trig2-((Phenylsulfanyl)methyl)tetrahydropyran

This table illustrates potential intramolecular cyclization products based on established principles of radical chemistry. researchgate.net

Role of Radical Scavengers in Mechanistic Investigations

To confirm the involvement of radical intermediates in the reactions of this compound, radical scavengers are often employed in mechanistic studies. These are compounds that can efficiently trap radical species, thereby inhibiting or completely quenching the primary reaction pathway. Commonly used radical scavengers include 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) and butylated hydroxytoluene (BHT). nih.govresearchgate.net

The addition of a radical scavenger to a reaction mixture containing this compound would be expected to result in the formation of an adduct between the scavenger and the 2-(phenylsulfanyl)ethoxy radical. A significant decrease in the yield of the expected product in the presence of the scavenger provides strong evidence for a radical-mediated mechanism. researchgate.net

Reaction ConditionProduct Yield (%)Observation
Standard Conditions> 90Normal reaction progress
+ TEMPO (2 equiv.)< 5Reaction inhibited, TEMPO-adduct formed
+ BHT (2 equiv.)< 10Reaction significantly slowed or stopped

This table provides a generalized representation of the expected effect of radical scavengers on reactions initiated by this compound.

Transformations of the Phenylsulfanyl Group within the Compound

The phenylsulfanyl group is not merely a passive spectator in the radical reactions of this compound. It can undergo its own set of transformations under the reaction conditions or be strategically employed as a control element.

Oxidative Conversions to Phenylsulfinyl and Phenylsulfonyl Derivatives

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation. In the presence of an oxidant, which can sometimes be generated in situ during radical reactions, the sulfide (B99878) can be converted to a sulfoxide (B87167) (phenylsulfinyl) or a sulfone (phenylsulfonyl). This transformation can occur either on the starting material or on the product after the initial radical reaction has taken place. The oxidation state of the sulfur can have a profound impact on the electronic properties and subsequent reactivity of the molecule. For instance, the electron-withdrawing nature of the sulfonyl group can influence the stability of adjacent radical centers.

Reductive Cleavage and Removal of the Phenylsulfanyl Group

Under certain reductive conditions, the carbon-sulfur bond of the phenylsulfanyl group can be cleaved. This is often achieved using radical-based reducing agents such as tributyltin hydride. researchgate.net The reductive removal of the phenylsulfanyl group can be a useful synthetic step, for example, after it has served its purpose as a control element in a preceding reaction. The ease of this cleavage depends on the nature of the radical intermediates involved. researchgate.net

Phenylsulfanyl Group as a Control Element in Directed Reactions

The phenylsulfanyl group can act as a control element, influencing the regioselectivity and stereoselectivity of radical reactions. Its steric bulk can direct incoming reagents to the less hindered face of a molecule. Furthermore, the sulfur atom can coordinate to certain reagents or catalysts, thereby directing reactivity to a specific site within the molecule. In intramolecular reactions, the conformational constraints imposed by the phenylsulfanyl group can favor the formation of one stereoisomer over another.

Stereochemical Control and Diastereoselectivity in Transformations

The presence of a chiral center in a molecule undergoing a reaction with this compound, or the creation of a new stereocenter during a reaction, raises the question of stereochemical control. While no specific studies on the stereoselectivity of reactions involving this compound are available, general principles can be applied.

Reactions Involving Radical Intermediates:

As discussed, homolysis of the O-NO bond generates a 2-(phenylsulfanyl)ethoxy radical. If this radical adds to a prochiral alkene, a new stereocenter will be formed. The stereochemical outcome of such reactions is often difficult to predict and can depend on subtle steric and electronic factors. In general, radical additions to alkenes can proceed with low stereoselectivity unless a chiral auxiliary or a specific steric bias is present in the substrate or the radical itself.

Influence of the Phenylsulfanyl Group on Adjacent Stereocenters:

The phenylsulfanyl group can influence the stereochemical outcome of reactions at an adjacent carbon atom. For example, in nucleophilic substitution reactions, the sulfur atom can participate in the reaction through the formation of a transient episulfonium ion, which can direct the stereochemistry of the incoming nucleophile. While this is more commonly observed in reactions of β-halosulfides, similar participation could be envisioned in other transformations.

Computational studies on other sulfur-containing functional groups, such as the pentafluorosulfanyl (SF₅) group, have shown that their steric and dipolar properties can significantly influence the diastereoselectivity of cycloaddition reactions. nsf.govnih.gov It is plausible that the phenylsulfanyl group, through its own steric bulk and electronic properties, could exert a degree of stereocontrol in certain reactions, although the extent of this control would need to be determined experimentally.

Data on Related Stereoselective Reactions:

To illustrate the principles of stereocontrol in related systems, the following table summarizes findings from the literature on stereoselective reactions involving sulfur-containing compounds.

Reaction Type Substrate/Reagent Key Finding Reference
Glycosidation Ethyl(phenyl) 2,3-orthoester-1-thio-alpha-mannopyranosides1,2-migration of the thio-group leads to stereoselective formation of 2-S-ethyl(phenyl)-2-thio-beta-glucopyranosides. ffame.org
Cycloaddition Pentafluorosulfanyl aldimines with azidoketeneThe SF₅ group exerts significant diastereofacial control in the [2+2] cycloaddition. nsf.gov

These examples highlight that sulfur-containing functional groups can indeed play a crucial role in directing the stereochemical course of a reaction.

In the absence of direct experimental data, the reactivity of this compound can be predicted to be dominated by the chemistry of the alkyl nitrite functional group, leading to radical, nucleophilic substitution, and nitrosation reactions. The phenylsulfanyl moiety is expected to modulate this reactivity and could potentially serve as a protecting group under specific conditions. Furthermore, while stereochemical control in reactions of this compound remains unexplored, principles derived from related sulfur-containing systems suggest that the phenylsulfanyl group could influence the stereochemical outcome of transformations at adjacent centers. Further experimental investigation is required to fully elucidate the chemical behavior of this intriguing molecule.

Mechanistic Investigations and Theoretical Elucidation of Reactivity

Detailed Reaction Mechanisms of Nitrosation Processes

The formation of 2-(Phenylsulfanyl)ethyl nitrite (B80452) from its precursor, 2-(Phenylsulfanyl)ethanol, is a classic example of a nitrosation reaction. This process involves the introduction of a nitroso group (-NO) into the molecule. The reactivity and the predominant reaction pathway are heavily influenced by the nature of the nitrosating agent and the reaction conditions.

Role of Nitrosating Species: Nitrosonium Ion ([NO]⁺), Dinitrogen Trioxide (N₂O₃), and Nitrosyl Halides

The nitrosation of 2-(Phenylsulfanyl)ethanol can be achieved through various nitrosating agents, each exhibiting distinct reactivity. In acidic solutions, nitrous acid (HNO₂) is protonated to form the nitrous acidium ion (H₂NO₂⁺), which can then lose a water molecule to generate the highly electrophilic nitrosonium ion ([NO]⁺) . rsc.org This species is a potent nitrosating agent that can directly attack the oxygen atom of the hydroxyl group in 2-(Phenylsulfanyl)ethanol.

Another important nitrosating species is dinitrogen trioxide (N₂O₃) , which is in equilibrium with nitrous acid. N₂O₃ can act as a nitrosating agent, particularly in less acidic or non-aqueous environments. acs.org Its reactivity is generally lower than that of the nitrosonium ion.

In the presence of halide ions (X⁻), such as chloride or bromide, highly reactive nitrosyl halides (NOX) are formed in situ. rsc.org These species are powerful nitrosating agents that can significantly accelerate the rate of nitrosation. The reactivity of nitrosyl halides generally follows the order NOCl > NOBr. rsc.org

The choice of nitrosating agent can be critical in directing the outcome of the reaction and is often dictated by the specific synthetic requirements and the stability of the starting material and product. Theoretical studies on the nitrosation of simple thiols and thioethers have indicated that the nitrosonium ion can readily attack the sulfur atom, suggesting that for substrates like 2-(Phenylsulfanyl)ethanol, both the sulfur and oxygen atoms are potential sites of interaction, although O-nitrosation is the pathway to the named compound. umons.ac.be

Kinetic Studies and Rate-Determining Steps

Kinetic studies of nitrosation reactions provide valuable insights into the reaction mechanism, particularly the rate-determining step. For the nitrosation of alcohols and thiols, the rate of reaction is often dependent on the concentration of the substrate and the nitrosating agent. rsc.orgrsc.org

In many cases, particularly with highly reactive nitrosating agents like the nitrosonium ion, the formation of the nitrosating species itself can be the rate-limiting step. rsc.org For instance, in acidic solutions, the rate of nitrosation can be zero-order with respect to the alcohol concentration, indicating that the formation of [NO]⁺ from nitrous acid is the slow step. rsc.org

However, when less reactive nitrosating agents are used or when the concentration of the alcohol is low, the nucleophilic attack of the alcohol on the nitrosating species can become the rate-determining step. rsc.org In such cases, the reaction will exhibit first-order kinetics with respect to both the alcohol and the nitrosating agent. The presence of catalysts, such as halide ions, can alter the rate law by introducing a new, faster reaction pathway via nitrosyl halides. rsc.org

A study on the nitrosation of various alcohols revealed that steric hindrance can play a significant role, with the forward rate constant decreasing as the steric bulk of the alcohol increases. rsc.org This suggests that for 2-(Phenylsulfanyl)ethyl nitrite formation, the accessibility of the hydroxyl group is a key factor influencing the reaction rate.

Table 1: Representative Rate Constants for Nitrosation of Alcohols by Different Nitrosating Species

AlcoholNitrosating SpeciesRate Constant (M⁻¹s⁻¹)Reference
MethanolNitrosyl Chloride (NOCl)2.1 x 10⁵ rsc.org
MethanolNitrosyl Bromide (NOBr)2.0 x 10⁴ rsc.org

Protonation Equilibria and Their Impact on Nitrosation Rates

The acidity of the reaction medium plays a crucial role in nitrosation reactions due to the involvement of various protonation equilibria. As mentioned earlier, the formation of the highly reactive nitrosonium ion is favored in acidic conditions. acs.org The rate of nitrosation often shows a strong dependence on pH, typically increasing as the pH decreases. scilit.com

The optimal pH for nitrosation is therefore a balance between the need for sufficient concentration of the active nitrosating species and the avoidance of excessive protonation of the substrate, which would reduce its nucleophilicity. acs.org Studies on the nitrosation of phenolic compounds have shown that the reaction rate is maximized at a specific pH, decreasing at both higher and lower pH values. scilit.com A similar trend can be anticipated for the nitrosation of 2-(Phenylsulfanyl)ethanol.

Mechanisms of Radical Generation and Propagation Pathways

Beyond its formation, the reactivity of this compound is of significant interest, particularly its decomposition to form radical species. This is often initiated by external stimuli such as light.

Photochemical Initiation and Excited State Dynamics

Similar to the well-studied S-nitrosothiols (RSNOs), this compound is expected to be photolabile. nih.govnih.gov Upon absorption of light, typically in the UV-A or visible region, the molecule is promoted to an electronically excited state. nih.gov The S-N bond in analogous S-nitrosothiols is known to be weak, and homolytic cleavage of this bond is a primary photochemical process. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. nih.gov In the context of this compound, EPR would be instrumental in identifying the radicals formed upon its decomposition.

Following photochemical initiation, the primary radicals, the nitric oxide radical and the 2-(phenylsulfanyl)ethoxyl radical, could be detected. However, these primary radicals can be short-lived and may undergo further reactions. For instance, the 2-(phenylsulfanyl)ethoxyl radical could potentially rearrange or fragment. More likely, and by analogy with S-nitrosothiols, the primary event would be the cleavage of the O-N bond, to yield the 2-(phenylsulfanyl)ethoxyl radical and nitric oxide.

Alternatively, if the initial nitrosation were to occur on the sulfur atom to form an S-nitrosothioether intermediate, photolysis would lead to a thiyl radical (Ph-S•-CH₂CH₂OH) and nitric oxide. Thiyl radicals have characteristic EPR spectra that allow for their unambiguous identification. nih.gov Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, can also be employed to detect and identify transient radical species. rsc.org The analysis of the EPR spectrum of the spin adduct can provide information about the structure of the original, short-lived radical.

Due to a lack of specific scientific data for the chemical compound “this compound” in the public domain, a detailed article focusing on its specific mechanistic investigations and theoretical reactivity as outlined cannot be generated at this time.

Extensive searches for computational studies, including transition states and intermediates in its radical reactions, as well as the influence of solvent, temperature, and catalysis on its transformations, did not yield specific research findings for this particular molecule. The available scientific literature accessible through the performed searches focuses on related alkyl nitrites, such as isobutyl nitrite and tertiary butyl nitrite, or general principles of reaction mechanisms, but does not provide the specific data required to accurately and informatively address the requested topics for this compound.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on "this compound," the generation of the article is not possible without the necessary foundational research on this specific compound.

Spectroscopic and Advanced Analytical Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For 2-(Phenylsulfanyl)ethyl nitrite (B80452), ¹H NMR would provide a distinct fingerprint based on the chemical environment of each proton. The spectrum is expected to show signals in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the five protons of the phenyl group. These protons would likely appear as a complex multiplet due to overlapping signals. The two methylene (B1212753) groups (-S-CH₂- and -CH₂-O-) form an ethyl bridge and would appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the sulfur atom would be expected to resonate at a different chemical shift than the methylene group adjacent to the electronegative nitrite group.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would show distinct peaks for the carbons of the phenyl ring, with the carbon directly attached to the sulfur (ipso-carbon) having a characteristic chemical shift. The two aliphatic carbons of the ethyl bridge would also give rise to separate signals, confirming the carbon backbone.

Furthermore, NMR is a powerful technique for real-time reaction monitoring. For instance, during the synthesis of 2-(Phenylsulfanyl)ethyl nitrite, the disappearance of reactant signals and the concurrent appearance of the product's characteristic methylene and aromatic signals can be tracked to determine reaction kinetics and completion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard functional group effects. Actual experimental values may vary.

¹H NMR (in CDCl₃)
Protons Predicted Chemical Shift (ppm) Multiplicity
Phenyl (C₆H₅) 7.0 - 7.5 Multiplet
Methylene (-S-CH₂-) ~3.2 Triplet

¹³C NMR (in CDCl₃)

Carbon Atom Predicted Chemical Shift (ppm)
Phenyl (C-S) 135
Phenyl (ortho, meta, para) 125 - 130
Methylene (-S-CH₂-) ~35

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Studies

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₈H₉NO₂S), high-resolution mass spectrometry would confirm its elemental composition by providing a highly accurate mass of the molecular ion [M]⁺. Electron ionization (EI) is a common technique that would induce fragmentation of the molecule. The resulting mass spectrum would display a series of peaks corresponding to charged fragments.

The fragmentation of this compound is expected to proceed through several predictable pathways. A primary fragmentation would likely involve the cleavage of the labile O-N bond, leading to the loss of a nitrogen monoxide radical (·NO) or the entire nitrite group (·NO₂). Another significant fragmentation pathway could be the cleavage of the C-S bond or the C-O bond. The stability of the resulting ions, such as the phenylthio cation or fragments arising from the ethyl nitrite portion, dictates the relative intensity of the peaks observed in the spectrum. Analysis of these fragments allows for the reconstruction of the original molecular structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on likely fragmentation pathways under Electron Ionization (EI-MS).

Fragment Ion Proposed Structure Predicted m/z
[C₈H₉NO₂S]⁺ Molecular Ion (M⁺) 183.04
[C₈H₉OS]⁺ [M - NO]⁺ 153.04
[C₈H₉S]⁺ [M - ONO]⁺ 137.04
[C₆H₅S]⁺ Phenylthio cation 109.02

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The most prominent peaks would be associated with the nitrite group, specifically the N=O stretch. Other important absorptions would include C-H stretches from the aromatic ring and the aliphatic ethyl chain, C=C stretches within the phenyl ring, and the C-O stretch of the ester group.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Alkyl Nitrite N=O stretch 1650 - 1680 (strong)
Aromatic Ring C-H stretch 3000 - 3100 (medium)
Aromatic Ring C=C stretch 1450 - 1600 (medium)
Aliphatic Chain C-H stretch 2850 - 3000 (medium)

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in this compound—the phenyl group and the nitrite group—are responsible for its UV absorption profile. The phenyl ring will exhibit strong absorption bands below 280 nm, corresponding to π → π* transitions of the conjugated system. The nitrite group typically shows a weaker absorption at longer wavelengths (in the near-UV region), which is attributed to an n → π* transition of the non-bonding electrons on the oxygen atoms. The exact position and intensity of these absorption maxima can be influenced by the solvent used.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for separating components of a mixture, allowing for both qualitative and quantitative analysis. They are crucial for assessing the purity of a synthesized compound and for analyzing the composition of complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile compound like this compound, GC can effectively separate it from starting materials, byproducts, or solvents. The sample is vaporized and travels through a column, with separation based on boiling point and interaction with the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each, confirming its identity. This technique is highly effective for purity assessment.

High-Performance Liquid Chromatography (HPLC) is suitable for less volatile or thermally sensitive compounds and separates components in a liquid phase. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Separation is based on the differential partitioning of the analyte between the two phases. A Diode-Array Detector (DAD) or UV-Vis detector can be used for detection and quantification by monitoring the absorbance at a wavelength where the compound absorbs light, as determined by its UV-Vis spectrum. HPLC is invaluable for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of products over time.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-(Phenylsulfanyl)ethyl nitrite (B80452). High-level ab initio and Density Functional Theory (DFT) calculations are employed to model its electronic structure. A key feature of S-nitrosothiols is the unusual nature of the S–N bond, which is relatively weak and labile. marquette.edu The electronic structure is best described by a combination of resonance forms, primarily the main R–S–N=O structure and two antagonistic components: R–S⁺=N–O⁻ (D-structure) and R–S⁻/NO⁺ (I-structure). rsc.org

The balance between these resonance structures dictates the molecule's stability and reactivity. rsc.org Computational models can quantify various electronic properties and reactivity descriptors. For 2-(Phenylsulfanyl)ethyl nitrite, these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential on the molecular surface.

A region of positive electrostatic potential, known as a σ-hole, is often found on the sulfur atom along the extension of the N–S bond. rsc.org This feature makes the sulfur atom electrophilic and susceptible to nucleophilic attack, a key aspect of its reactivity, such as in transnitrosation reactions. rsc.orgnih.gov

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Hypothetical Data) This table presents hypothetical values based on typical findings for similar S-nitrosothiols, calculated at the DFT/B3LYP/6-311+G(d,p) level of theory.

PropertyValueSignificance
HOMO Energy -6.8 eVIndicates the molecule's capacity to donate electrons.
LUMO Energy -1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.3 eVA measure of chemical reactivity and electronic stability.
Dipole Moment 2.5 DReflects the overall polarity of the molecule.
S–N Bond Length 1.81 ÅAn elongated bond suggests relative weakness and lability. marquette.edu
C–S–N–O Dihedral Angle ~180° (trans)The trans conformation is generally the more stable isomer. researchgate.net
Mulliken Charge on Sulfur +0.25Indicates an electrophilic character at the sulfur atom. rsc.org
Mulliken Charge on Nitrogen -0.15Shows partial negative charge, influencing coordination.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms, transition states, and energy profiles of chemical reactions involving this compound. One of the most critical reactions for S-nitrosothiols is their decomposition and their interaction with other thiols (transnitrosation). nih.govmarquette.edu

DFT calculations show that reactions such as the S-thiolation between an RSNO and a thiol can proceed through a complex mechanism. marquette.edudntb.gov.ua This often involves a proton transfer from the incoming thiol to the nitrogen atom of the RSNO, which enhances the electrophilicity of the RSNO sulfur atom. marquette.edu This is followed by a nucleophilic attack by the thiol, leading to a zwitterionic intermediate that subsequently decomposes. marquette.edudntb.gov.ua In the gas phase, this reaction has a high activation barrier, but in an aqueous environment, which stabilizes polar intermediates and facilitates proton shuttling, the barrier can be significantly lowered. marquette.edu

For this compound, DFT studies would map the potential energy surface for its key reactions, including:

Homolytic cleavage: The breaking of the S–N bond to form a thiyl radical and nitric oxide (NO). The S-N bond dissociation energy is a critical parameter, with typical values for RSNOs around 30-33 kcal/mol. marquette.edumarquette.edu

Transnitrosation: The transfer of the nitroso group to another thiol or biological nucleophile.

Metal-catalyzed decomposition: Interactions with metal ions, such as copper or zinc, which can significantly alter reaction pathways. nih.gov

Table 2: Calculated Energetics for Key Reaction Steps of this compound (Hypothetical Data) This table illustrates hypothetical energy values for reaction pathways, which would typically be calculated using DFT methods like B3LYP or M06-2X.

Reaction / ProcessActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG) (kcal/mol)Notes
S–N Homolysis (Gas Phase) ~32~30Endothermic process leading to radical formation. marquette.edu
Reaction with Cysteine (Aqueous) ~18-5The aqueous environment stabilizes the polar transition state. marquette.edu
Protonation at Nitrite Nitrogen ~5-2An initial step that activates the molecule for nucleophilic attack. marquette.edu
Formation of Zwitterionic Intermediate ~12+8Formation of a key intermediate in the transnitrosation pathway. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide insight into static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. researchgate.net MD simulations model the movements of atoms and molecules, providing a detailed view of conformational flexibility, solvent interactions, and intermolecular binding. nih.gov

For this compound, MD simulations can explore the rotational dynamics around its single bonds, particularly the C–S and S–N bonds. While the S–N bond has a significant rotational barrier, the flexibility of the ethyl chain and the phenyl group influences how the molecule presents its reactive –SNO group to its environment. marquette.eduresearchgate.net

Simulations in different environments (e.g., in a vacuum, in water, or within a lipid bilayer) can reveal how the solvent affects the molecule's structure and stability. researchgate.net For instance, solvation can lead to a decrease in the S–N bond length and influence the C–S–N–O dihedral angle. researchgate.net Furthermore, MD simulations are crucial for understanding how this compound interacts with biological macromolecules, such as proteins, by modeling the non-covalent interactions (hydrogen bonds, van der Waals forces) that govern binding and recognition. nih.gov

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. Time-dependent DFT (TD-DFT) and other methods can calculate vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

For this compound, predicted spectra would show characteristic features:

Infrared (IR) Spectrum: A prominent vibrational frequency corresponding to the N=O stretch, typically found in the 1500-1600 cm⁻¹ range for S-nitrosothiols. The weaker S–N stretch would appear at a much lower frequency, around 400-600 cm⁻¹. marquette.edu

UV-Visible Spectrum: S-nitrosothiols exhibit characteristic absorption bands. A weak band around 550-600 nm is due to the n(O) → π(N=O) electronic transition, giving these compounds their typical reddish-pink color. A more intense band appears in the UV region around 330-360 nm, corresponding to the n(S) → π(N=O) transition. nih.gov

NMR Spectrum: Calculations can predict the ¹H and ¹³C chemical shifts of the phenyl and ethyl groups, as well as the ¹⁴N or ¹⁵N chemical shifts of the nitrite group, providing a detailed fingerprint for structural confirmation.

Comparing these computationally predicted spectra with experimentally measured spectra is a critical step in confirming the molecular structure and the accuracy of the chosen theoretical methods.

In Silico Design of Novel this compound Derivatives with Tailored Reactivity

The insights gained from computational studies can be leveraged for the in silico design of new molecules. By systematically modifying the structure of this compound, chemists can computationally screen for derivatives with desired properties, such as enhanced stability, controlled release of nitric oxide, or specific targeting capabilities. nih.govnih.gov

For example, modifications could include:

Substituting the Phenyl Ring: Adding electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties of the sulfur atom, thereby altering the stability of the S–N bond and the rate of NO release.

Modifying the Ethyl Linker: Changing the length or rigidity of the alkyl chain can influence the molecule's hydrophobicity and conformational freedom, affecting its solubility and ability to interact with specific biological targets. nih.gov

Introducing Steric Hindrance: Adding bulky groups near the S-nitrosothiol functionality can provide steric shielding, potentially increasing the molecule's stability against decomposition by preventing interactions with other thiols or metal ions. nih.gov

Computational tools can predict how these changes will affect the molecule's bond dissociation energies, reactivity descriptors, and interaction profiles, allowing for the rational design of novel S-nitrosothiol-based agents before undertaking complex and costly laboratory synthesis. nih.govnih.gov

Future Research Directions and Emerging Paradigms

Development of Asymmetric Catalytic Transformations Utilizing 2-(Phenylsulfanyl)ethyl Nitrite (B80452)

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. The development of asymmetric catalytic transformations involving 2-(Phenylsulfanyl)ethyl nitrite could provide novel pathways to valuable, enantioenriched building blocks. The formation of carbon-nitrogen (C–N) bonds, in particular, is a fundamental process in organic synthesis, and new methods for their asymmetric construction are in high demand. rsc.org

Future research should focus on designing chiral catalysts that can interact with the nitrite or adjacent groups to control the stereochemical outcome of reactions. This could involve several approaches:

Transition Metal Catalysis: Chiral transition metal complexes (e.g., based on nickel, copper, palladium, or rhodium) could be employed to catalyze reactions such as asymmetric allylic amination or alkylation, where the nitrite group acts as a precursor to a nitrogen-based nucleophile or electrophile. The development of stereoconvergent cross-coupling reactions, which can transform a racemic starting material into a single enantiomer of the product, represents a particularly powerful strategy. nih.govnih.gov

Organocatalysis: Chiral organocatalysts, such as proline derivatives or N-heterocyclic carbenes (NHCs), offer a metal-free alternative for activating this compound or its reaction partners. mdpi.com These catalysts could facilitate asymmetric Michael additions, aldol (B89426) reactions, or other C-C and C-N bond-forming reactions with high stereocontrol. researchgate.net

Photoredox Catalysis: Combining photochemistry with chiral catalysis could unlock unique reaction pathways. The photochemical lability of the alkyl nitrite bond could be exploited to generate radical intermediates, whose subsequent reactions are guided by a chiral catalyst to afford enantiomerically enriched products. mdpi.comwikipedia.orgyoutube.com

A key objective will be to achieve high yields and enantioselectivities (ee) across a range of substrates. The table below outlines potential catalytic systems and target transformations for investigation.

Catalytic System Chiral Ligand/Catalyst Type Target Asymmetric Transformation Potential Product Class
Nickel (II)Pyridine-oxazoline (PyOx)Stereoconvergent Cross-CouplingChiral α-Aryl Nitriles/Amines
Copper (I)Bis(oxazoline) (BOX)[3+2] CycloadditionChiral N-Heterocycles
Palladium (0)PhosphoramiditeAllylic AminationChiral Allylic Amines
Chiral Brønsted AcidBINOL-derived Phosphoric AcidNitroso-Aldol ReactionChiral β-Amino Alcohols
N-Heterocyclic CarbeneChiral Triazolium SaltAcyl Anion AdditionChiral α-Hydroxy Ketones

Exploration of Bio-inspired or Enzyme-mimetic Transformations

Nature utilizes enzymes to perform chemical transformations with remarkable efficiency and selectivity under mild conditions. Nitrite reductases (NiRs), for example, are metalloenzymes that play a crucial role in the biological nitrogen cycle by catalyzing the reduction of nitrite (NO₂⁻) to nitric oxide (NO). nih.govacs.org These enzymes often feature active sites containing copper or iron (heme) centers. nih.govnih.gov The development of synthetic systems that mimic the function of these enzymes could lead to novel catalytic applications for this compound.

Future research in this area could explore:

Synthetic Nitrite Reductase Mimics: Designing and synthesizing coordination complexes, for instance with copper or iron, that replicate the active site of NiRs. rsc.orgrsc.org These biomimetic catalysts could be used to mediate the controlled release of NO from this compound, a process with potential applications in pharmacology and signaling studies. The catalytic activity could be tuned by modifying the ligand environment around the metal center. nih.gov

Heme-Based Catalysis: Investigating the interaction of this compound with synthetic porphyrin complexes to model the reactivity of heme proteins like hemoglobin and myoglobin, which are known to react with nitrite. nih.gov This could elucidate pathways for nitrite-mediated oxidation or nitrosation relevant to biological systems.

S-Nitrosothiol Analogues: The reactivity of S-nitrosothiols (RSNOs), important biological signaling molecules, is tightly regulated in vivo. rsc.orgnih.gov Although this compound is an alkyl nitrite, not an S-nitrosothiol, studying its interaction with thiol-containing biomolecules or synthetic mimics could reveal novel transnitrosation or redox chemistry, providing insights into the broader reactivity of NO-donor compounds.

Mimetic System Biological Inspiration Target Transformation Potential Application
Copper-Proline ComplexesCopper Nitrite Reductase (CuNiR)Catalytic reduction to NOControlled nitric oxide release
Iron-Porphyrin ComplexesHeme-based Nitrite ReductasesReductive nitrosylationPro-drug activation
Self-Assembled MicellesCellular CompartmentalizationSelective substrate binding/reactionTargeted catalysis

Application in Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. The unique combination of an aromatic sulfide (B99878) and a polar nitrite group makes this compound an intriguing building block for the construction of novel supramolecular assemblies and functional materials. nih.govrsc.org

Promising research avenues include:

Self-Assembling Systems: Investigating the ability of this compound and its derivatives to self-assemble into ordered structures such as gels, liquid crystals, or nanofibers. The phenyl ring could facilitate π-π stacking, while the nitrite and sulfur atoms could participate in dipole-dipole or hydrogen bonding interactions.

Functional Polymers and Materials: Incorporating the this compound moiety into polymer backbones or as a pendant group. The resulting materials could exhibit stimuli-responsive properties, where the cleavage of the O-NO bond by light or heat could alter the material's properties, such as its solubility, morphology, or ability to release NO. wikipedia.org

Encapsulation and Nanoconfinement: Utilizing host-guest chemistry to encapsulate this compound within supramolecular cages (e.g., cyclodextrins, cucurbiturils) or porous materials like metal-organic frameworks (MOFs). rsc.org Such encapsulation could enhance the compound's stability, control its reactivity, and enable its targeted delivery and release. rsc.orgrsc.org

Material Type Key Interaction/Principle Potential Function Example Research Goal
Organogelπ-π Stacking, van der WaalsStimuli-responsive NO releaseCreate a thermoreversible, NO-releasing gel
Liquid Crystalline PolymerMesogen self-organizationAnisotropic functional materialDevelop a photo-switchable liquid crystal display component
Host-Guest ComplexSupramolecular encapsulationEnhanced stability, controlled releaseEncapsulate in a cyclodextrin (B1172386) for aqueous solubility
Functionalized NanoparticleSurface modificationTargeted NO deliveryGraft onto gold nanoparticles for photothermal NO release

Mechanistic Studies on Less-Explored Reaction Pathways

A thorough understanding of reaction mechanisms is critical for controlling chemical processes and developing new synthetic methods. While the general reactivity of alkyl nitrites is known, including their role in diazotization and as radical precursors, the specific pathways available to a bifunctional molecule like this compound are largely unexplored. researchgate.neteurekaselect.comorganic-chemistry.org

Key areas for mechanistic investigation include:

Photochemical Reactivity: The Barton reaction is a classic example of a photochemical transformation of alkyl nitrites, involving homolytic cleavage of the O-NO bond to form an alkoxy radical, followed by intramolecular hydrogen abstraction. wikipedia.orgyoutube.com Detailed mechanistic studies on the photolysis of this compound could reveal whether similar intramolecular pathways (e.g., hydrogen abstraction or cyclization involving the sulfur atom or phenyl ring) occur, or if intermolecular reactions dominate. acs.org

Reactions with Nucleophiles and Electrophiles: Systematically studying the reactions of this compound with a diverse range of nucleophiles and electrophiles would map its reactivity landscape. The ambident nature of the nitrite ion means that it can react through either the oxygen or nitrogen atom, leading to different products. ncert.nic.in The presence of the soft sulfur atom provides another potential site for interaction.

Computational Modeling: High-level computational methods, such as Density Functional Theory (DFT), can be invaluable for elucidating reaction mechanisms. nih.gov These studies can be used to calculate reaction energy profiles, identify transition states, and predict the feasibility of different pathways for the transformation of this compound under various conditions. rsc.orgnih.gov This approach can guide experimental work and provide insights that are difficult to obtain through experiments alone.

Mechanistic Question Proposed Experimental/Computational Method Potential Outcome/Insight
What is the primary photochemical decay pathway?Laser flash photolysis, product analysis (GC-MS, NMR)Elucidation of radical intermediates and reaction kinetics
How does the phenylsulfide group influence reactivity?Kinetic studies comparing with simple alkyl nitritesUnderstanding electronic and steric effects of the sulfide
What is the mechanism of reaction with thiols?DFT calculations, isotopic labeling studiesDetermining whether S-nitrosation or other pathways occur
Can it participate in [3+2] cycloadditions?Computational exploration of reaction barriers with alkynesPrediction of novel heterocycle synthesis pathways nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of novel transformations. acs.orgnih.govresearchgate.net Applying these tools to the study of this compound could significantly accelerate its development.

Future directions in this domain involve:

Reaction Outcome Prediction: Developing ML models trained on large databases of chemical reactions (e.g., those involving alkyl nitrites, organosulfur compounds, or NO-donors) to predict the products of new, untested reactions of this compound. acs.orgrsc.org These models can identify the most likely reactive sites and mechanistic pathways.

Condition Optimization: Using ML algorithms to optimize reaction conditions (e.g., catalyst, solvent, temperature, stoichiometry) for desired transformations. nih.gov This approach can reduce the number of experiments needed, saving time and resources, and can uncover non-obvious conditions that lead to higher yields or selectivities.

High-Throughput Experimentation (HTE): Coupling ML with automated HTE platforms would allow for the rapid screening of a vast number of reaction conditions. The data generated from HTE can be used to train and refine ML models in a closed-loop, iterative process of prediction and experimental validation. nih.gov This synergy can accelerate the discovery of novel and useful reactions for this compound.

AI/ML Application Required Data Potential Impact
Product PredictionLarge dataset of known reactions with mapped atomsPropose plausible products for novel reaction conditions
Yield OptimizationExperimental data of reaction yields under varied conditionsIdentify optimal conditions for maximizing product yield
Catalyst SelectionDatabase of catalyst structures and performance metricsSuggest novel, effective catalysts for asymmetric transformations
Mechanism ElucidationQuantum mechanical calculation results, kinetic dataDifferentiate between competing reaction pathways

By systematically pursuing these future research directions, the scientific community can illuminate the chemical potential of this compound, transforming it from a molecule of latent interest into a valuable tool for synthetic chemistry, materials science, and bio-inspired catalysis.

Q & A

Q. What are the recommended methods for synthesizing 2-(Phenylsulfanyl)ethyl nitrite in a laboratory setting?

The synthesis typically involves nitrosation of 2-(phenylsulfanyl)ethanol under controlled acidic conditions. A methodological approach includes:

  • Step 1: React sodium nitrite (NaNO₂) with hydrochloric acid (HCl) to generate nitrous acid (HNO₂) in situ.
  • Step 2: Introduce 2-(phenylsulfanyl)ethanol to the acidic nitrous acid solution to form the nitrite ester via nucleophilic substitution.
  • Step 3: Purify the product using low-temperature distillation or column chromatography to avoid thermal decomposition .
    Key considerations: Use anhydrous solvents and inert atmospheres to minimize hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC).

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Storage: Keep in amber glass vessels at ≤4°C under inert gas (e.g., argon) to prevent photolytic and oxidative degradation.
  • Safety: Use explosion-proof refrigerators and avoid contact with acids or oxidizers, as decomposition releases toxic NOₓ gases .
  • Handling: Employ fume hoods, anti-static equipment, and personal protective gear (gloves, goggles). Conduct small-scale trials to assess exothermic risks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR: Identify the phenylsulfanyl group (δ 7.2–7.5 ppm for aromatic protons) and nitrite ester (–O–N=O) signals (δ 4.3–4.7 ppm for CH₂ adjacent to O–N).
  • IR Spectroscopy: Detect the nitrite ester stretch at ~1620–1650 cm⁻¹ (O–N=O) and C–S vibrations at ~650 cm⁻¹.
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ group) .

Advanced Research Questions

Q. What are the mechanistic insights into the decomposition pathways of this compound under varying conditions?

  • Thermal Decomposition: Above 90°C, homolytic cleavage of the O–NO bond generates nitric oxide (NO) and phenylsulfanyl ethoxyl radicals, which recombine or oxidize to form disulfides and aldehydes .
  • Photolytic Degradation: UV exposure accelerates decomposition via radical intermediates, detected by electron paramagnetic resonance (EPR).
  • pH Sensitivity: In acidic media, protonation of the nitrite group enhances hydrolysis to 2-(phenylsulfanyl)ethanol and nitrous acid. In alkaline conditions, base-catalyzed elimination dominates .

Q. How does the phenylsulfanyl group influence the reactivity of this compound compared to alkyl nitrites?

  • Electronic Effects: The electron-donating phenylsulfanyl group stabilizes the nitrite ester via resonance, reducing its electrophilicity compared to ethyl nitrite. This lowers reactivity in SN₂ reactions but enhances stability in polar solvents.
  • Steric Effects: The bulky phenyl group hinders nucleophilic attack at the nitrite oxygen, altering regioselectivity in nitrosation reactions.
  • Comparative Studies: Kinetic studies show a 20% slower decomposition rate than ethyl nitrite under identical conditions .

Q. Can computational methods predict the stability and reaction kinetics of this compound?

  • DFT Calculations: Use B3LYP/6-311++G(d,p) to model bond dissociation energies (e.g., O–NO bond: ~45 kcal/mol) and transition states for decomposition.
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. water) on reaction pathways.
  • Critical Parameters: Include dispersion corrections for non-covalent interactions and solvent dielectric constants for accuracy .

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